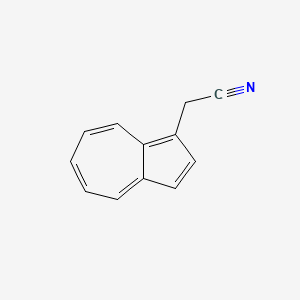
(Azulen-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Azulen-1-yl)acetonitrile is an organic compound characterized by the presence of an azulene moiety attached to an acetonitrile group Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties, which differ significantly from those of its isomer, naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-1-yl)acetonitrile typically involves the reaction of azulene with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where azulene is treated with a suitable nitrile source in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile or other polar aprotic solvents.
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: (Azulen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azulen-1-yl ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; strong nucleophiles like sodium azide (NaN₃) for nucleophilic substitution.
Major Products:
Oxidation: Azulen-1-yl ketones.
Reduction: Azulen-1-yl amines.
Substitution: Various substituted azulenes depending on the reagents used.
Aplicaciones Científicas De Investigación
(Azulen-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocycles and polymers.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of optoelectronic materials, such as organic field-effect transistors and solar cells
Mecanismo De Acción
The mechanism of action of (Azulen-1-yl)acetonitrile is largely influenced by the azulene moiety. Azulene’s electron-rich nature allows it to participate in various electron transfer processes. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, azulene derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparación Con Compuestos Similares
- Azulen-1-yl ketones
- Azulen-1-yl amines
- Azulen-1-yl-heteroaromatic compounds
Uniqueness: (Azulen-1-yl)acetonitrile stands out due to the presence of the nitrile group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, compared to other azulene derivatives that may lack such functional groups .
Propiedades
Número CAS |
53271-95-7 |
|---|---|
Fórmula molecular |
C12H9N |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-azulen-1-ylacetonitrile |
InChI |
InChI=1S/C12H9N/c13-9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-7H,8H2 |
Clave InChI |
ZXBQVTJQLNEXGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC(=C2C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
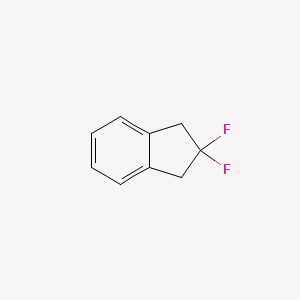
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
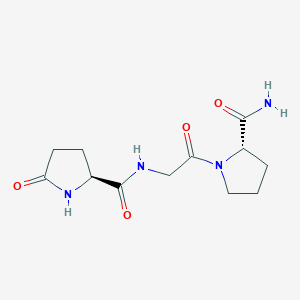
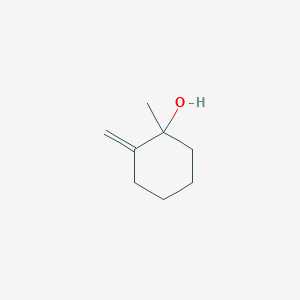

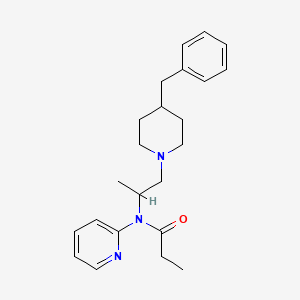
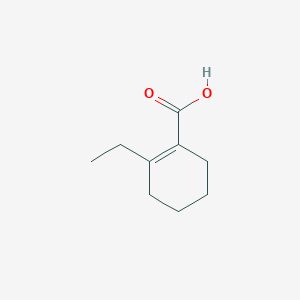
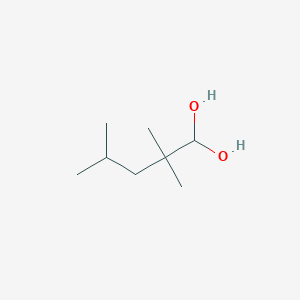
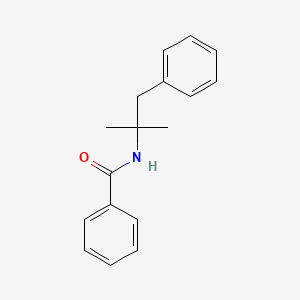
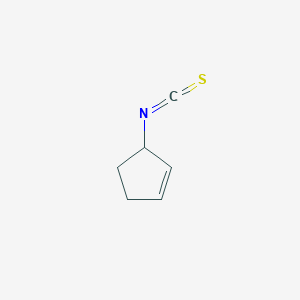
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
